(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one
Overview
Description
(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one is a useful research compound. Its molecular formula is C18H19FN4O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one is 342.14920402 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as those involving fluorophenyl groups, have significant implications in cancer research. For instance, S-1, a novel oral anticancer drug composed of tegafur (FT), gimestat (CDHP), and otastat potassium (Oxo), demonstrates the tumour-selective toxicity of 5-fluorouracil (5-FU) through the actions of two modulators, CDHP and Oxo, showing effectiveness and tolerability in advanced gastric cancer patients (Sakata et al., 1998).
Pyrimidinyl Derivatives for Neurological Conditions
Pyrimidinyl derivatives have been studied for their potential in treating neurological conditions. CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, shows promise in treating major depressive disorder due to its high binding affinity and efficacy demonstrated in preclinical models, offering a base for clinical trials aimed at addressing depressive symptoms with a potentially acceptable safety profile (Garner et al., 2015).
Fluoropyrimidines in Oncology
5-Fluoropyrimidines, such as 5-Fluoro-Pyrimidinone (5FP), an oral pro-drug of 5-Fluorouracil (5FU), are extensively studied for their anti-tumor activity. The Phase I clinical trial aimed to determine the maximum tolerated dose (MTD) and describe its toxicity and pharmacokinetic profile, underscoring the potential of fluoropyrimidines in oncology (LoRusso et al., 2002).
Environmental Exposure Studies
Studies on environmental exposure to organophosphorus and pyrethroid pesticides in children underline the importance of understanding the extent of exposure to various chemical compounds for public health policy. Such research contributes to the knowledge base necessary for regulating the use of these chemicals (Babina et al., 2012).
properties
IUPAC Name |
(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-pyrimidin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-14-6-4-13(5-7-14)3-1-10-23-15-11-22(12-16(15)25-18(23)24)17-20-8-2-9-21-17/h2,4-9,15-16H,1,3,10-12H2/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHNBASSJKIIW-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CC=N3)OC(=O)N2CCCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CN1C3=NC=CC=N3)OC(=O)N2CCCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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